2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester
CAS No.: 365542-31-0
Cat. No.: VC11724823
Molecular Formula: C15H14ClNO3
Molecular Weight: 291.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 365542-31-0 |
|---|---|
| Molecular Formula | C15H14ClNO3 |
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate;hydrochloride |
| Standard InChI | InChI=1S/C15H13NO3.ClH/c1-19-15(18)14-11(5-4-7-13(14)17)8-9-12-6-2-3-10-16-12;/h2-10,17H,1H3;1H/b9-8+; |
| Standard InChI Key | PYXWCKDXJMRJBN-HRNDJLQDSA-N |
| Isomeric SMILES | COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC=N2.Cl |
| SMILES | COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=N2.Cl |
| Canonical SMILES | COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=N2.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate; hydrochloride, reflects its hybrid aromatic system. Key features include:
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A 2-hydroxybenzoate (salicylate) backbone, which confers acidity () and metal-chelating properties.
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A vinylpyridine substituent at the 6-position, introducing π-conjugation and potential for intermolecular interactions.
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A methyl ester group at the carboxylate, enhancing lipophilicity and stability compared to the free acid.
The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological testing. The trans-configuration () of the vinyl group is stabilized by conjugation between the pyridine and benzene rings, as evidenced by its isomeric SMILES notation.
Table 1: Comparative Molecular Properties of Related Benzoate Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |
|---|---|---|---|---|
| 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-BA methyl ester | 291.73 | 365542-31-0 | Hydroxyl, methyl ester, vinylpyridine | |
| 4-Bromoacetyl-2-methyl benzoic acid methyl ester | 287.11 | N/A | Bromoacetyl, methyl ester | |
| 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-BA methyl ester | 306.36 | N/A | Hydroxyl, methyl ester, naphthylethyl |
Synthesis and Preparation
General Synthetic Strategies
While no explicit protocol for 2-hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester is documented, its synthesis likely follows established pathways for analogous vinyl-aromatic esters. A plausible three-step route involves:
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Esterification: Reacting 2-hydroxy-6-bromobenzoic acid with methanol under acidic catalysis (e.g., ) to form the methyl ester intermediate .
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Pd-Catalyzed Coupling: Employing a Suzuki-Miyaura or Heck reaction to introduce the vinylpyridine group. For example, coupling the brominated intermediate with 2-vinylpyridine using as a catalyst .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Critical Reaction Parameters
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Catalyst Selection: Palladium complexes like or (3–5 mol%) are optimal for vinylation, as demonstrated in related syntheses .
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Solvent Systems: Mixed polar aprotic solvents (e.g., ) enhance coupling efficiency by balancing substrate solubility and catalyst activity .
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Halogenation: If bromination is required, -bromosuccinimide (NBS) in (1:1) achieves regioselective α-halogenation .
Physicochemical Properties
Spectral Data
Although experimental spectra for this compound are unavailable, its structural analogs provide predictive insights:
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: Expected signals include a singlet for the methyl ester (), doublets for the vinyl protons (), and aromatic resonances between .
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IR Spectroscopy: Strong absorptions for ester carbonyl (), hydroxyl (), and pyridine C=N ().
Solubility and Stability
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Solubility: High solubility in , methanol, and ; moderate in ; low in hexane.
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Stability: Stable under inert atmospheres at ; prone to hydrolysis in aqueous basic conditions due to the ester group.
Research Gaps and Future Directions
Unexplored Biological Activities
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Antimicrobial Screening: Pyridine derivatives often show activity against Gram-positive bacteria (e.g., Staphylococcus aureus).
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Kinase Inhibition: The hydroxyl-vinylpyridine motif could target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
Synthetic Optimization
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